molecular formula C10H15N3O2 B14924528 Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate

Cat. No.: B14924528
M. Wt: 209.24 g/mol
InChI Key: ZJWAHWMOOZTVAZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 5-amino-3-cyclopropyl-1H-pyrazole with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate: Similar structure but with a trifluoromethyl group instead of an amino group.

    1H-Pyrazol-5-amine, 1-cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]: Contains a triazole ring in addition to the pyrazole ring.

Uniqueness

Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate is unique due to the presence of both an amino group and a cyclopropyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-(5-amino-3-cyclopropylpyrazol-1-yl)acetate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)6-13-9(11)5-8(12-13)7-3-4-7/h5,7H,2-4,6,11H2,1H3

InChI Key

ZJWAHWMOOZTVAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C2CC2)N

Origin of Product

United States

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